molecular formula C11H15NO2 B11763372 methyl (2S)-2-amino-3-(3-methylphenyl)propanoate

methyl (2S)-2-amino-3-(3-methylphenyl)propanoate

Cat. No.: B11763372
M. Wt: 193.24 g/mol
InChI Key: NHIPPLGOPVWXLR-JTQLQIEISA-N
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Description

Methyl (2S)-2-amino-3-(3-methylphenyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is a derivative of phenylalanine, an essential amino acid, and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(3-methylphenyl)propanoate can be achieved through several methods. One common method involves the esterification of (2S)-2-amino-3-(3-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2S)-2-amino-3-(3-methylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the corresponding acid, which can then participate in various metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-phenylpropanoate: Similar structure but lacks the methyl group on the phenyl ring.

    Ethyl (2S)-2-amino-3-(3-methylphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate: Similar structure but with the methyl group on the para position of the phenyl ring.

Uniqueness

Methyl (2S)-2-amino-3-(3-methylphenyl)propanoate is unique due to the specific positioning of the methyl group on the meta position of the phenyl ring. This structural feature can influence its chemical reactivity and interactions with biological molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-4-3-5-9(6-8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1

InChI Key

NHIPPLGOPVWXLR-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](C(=O)OC)N

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)OC)N

Origin of Product

United States

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